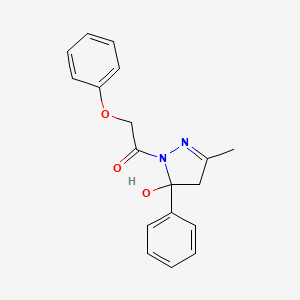
3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, also known as MPDPH, is a chemical compound with potential applications in scientific research. It is a pyrazoline derivative that has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to modulate the activity of certain neurotransmitter systems by acting as a partial agonist or antagonist at specific receptor sites. It has been shown to increase the release of dopamine and acetylcholine in certain brain regions, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in certain brain regions, which could contribute to its potential therapeutic effects. It has also been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential therapeutic applications in the field of neuroscience. It could be useful in the development of new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another advantage is its antioxidant and anti-inflammatory properties, which could be useful in the study of various inflammatory conditions. One limitation of using 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand how it modulates neurotransmitter systems and its potential therapeutic effects.
Direcciones Futuras
There are several future directions for the research and development of 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate its potential therapeutic applications in the field of neuroscience, particularly in the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to study its antioxidant and anti-inflammatory properties in more detail, and to explore its potential applications in the treatment of various inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, which could lead to the development of more effective treatments for neurological disorders and other conditions.
Métodos De Síntesis
3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been synthesized using various methods, including the reaction of phenoxyacetic acid with 3-methyl-5-phenylpyrazole-4-carboxylic acid hydrazide in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. Another method involves the reaction of 3-methyl-5-phenylpyrazole-4-carboxylic acid hydrazide with phenoxyacetyl chloride in the presence of triethylamine. The product is then treated with sodium hydroxide to obtain 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol.
Aplicaciones Científicas De Investigación
3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter systems, including dopamine and acetylcholine. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory conditions.
Propiedades
IUPAC Name |
1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-14-12-18(22,15-8-4-2-5-9-15)20(19-14)17(21)13-23-16-10-6-3-7-11-16/h2-11,22H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRYMHCMTNQKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-pyrazol-1-yl)-2-phenoxy-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-3-(phenylsulfonyl)-1-propanone](/img/structure/B4957765.png)
![N-[4-(1-adamantyl)-2,6-dibromophenyl]acetamide](/img/structure/B4957773.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide](/img/structure/B4957783.png)
![1-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-3-(2-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B4957797.png)
![2,2'-[[(2-furylmethyl)imino]bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4957804.png)
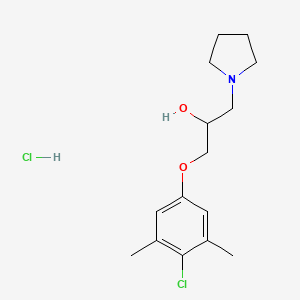
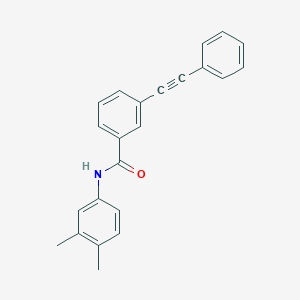
![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4957823.png)
![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4957830.png)
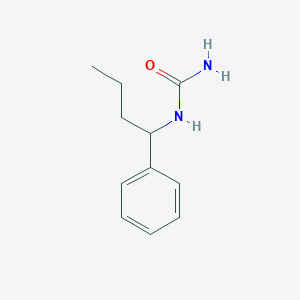
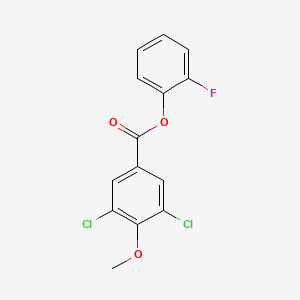


![1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B4957870.png)